Cimicifugoside H-2
Übersicht
Beschreibung
Cimicifugoside H-2 is a triterpenoid saponin compound isolated from the rhizomes of the Cimicifuga foetida plant, which is commonly found in China. This compound has garnered significant attention due to its potential pharmacological properties, particularly its ability to inhibit certain oncogenic pathways .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound for studying triterpenoid saponins and their chemical properties.
Biology: It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a valuable compound for biological research.
Medicine: Cimicifugoside H-2 has demonstrated potential as an inhibitor of the IκB kinase alpha protein, which is involved in the nuclear factor kappa light chain enhancer of activated B cells pathway.
Biochemische Analyse
Biochemical Properties
Cimicifugoside H-2 interacts with the IκB kinase alpha (IKK1/alpha) protein . The interaction of IKK1/alpha with this compound is mostly stabilized by hydrogen bonds and hydrophobic interactions . This interaction suggests that this compound may play a role in biochemical reactions involving IKK1/alpha.
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to inhibit the differentiation of 3T3-L1 cells, a mouse cell line used as a model for studying adipocyte differentiation . This suggests that this compound may influence cellular processes such as cell differentiation and lipid metabolism .
Molecular Mechanism
This compound appears to exert its effects at the molecular level by inhibiting the IKK1/alpha protein . This protein plays a crucial role in the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) pathway, which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens . By inhibiting IKK1/alpha, this compound may suppress the NF-κB pathway, potentially influencing gene expression and cellular responses to various stimuli .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cimicifugoside H-2 is typically extracted from the rhizomes of Cimicifuga foetida using a series of chromatographic techniques. The extraction process involves the use of solvents such as ethanol and water in varying concentrations to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cimicifuga foetida rhizomes. The process includes grinding the rhizomes, followed by solvent extraction and purification using chromatographic methods. The purified compound is then subjected to quality control measures to ensure its efficacy and safety .
Analyse Chemischer Reaktionen
Types of Reactions: Cimicifugoside H-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Wirkmechanismus
Cimicifugoside H-2 exerts its effects by inhibiting the IκB kinase alpha protein, which plays a crucial role in the nuclear factor kappa light chain enhancer of activated B cells pathway. This inhibition leads to the suppression of the pathway, thereby reducing inflammation and potentially inhibiting cancer cell proliferation. The interaction of this compound with the protein is stabilized by hydrogen bonds and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
- Cimicifugoside A
- Cimicifugoside B
- Cimicifugoside C
- Cimicifugoside D
- Cimicifugoside E
Comparison: Cimicifugoside H-2 is unique among its counterparts due to its higher affinity for the IκB kinase alpha protein and its potent inhibitory effects on the nuclear factor kappa light chain enhancer of activated B cells pathway. This makes it a more promising candidate for therapeutic applications compared to other Cimicifugosides .
Biologische Aktivität
Cimicifugoside H-2, a cyclolanostanol xyloside derived from the rhizomes of Cimicuga foetida, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article synthesizes current research findings, case studies, and pharmacological data related to the compound's biological activity.
Recent studies have identified this compound as a potential inhibitor of IκB kinase alpha (IKK1/α), a crucial component in the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.
- Molecular Docking Studies : In silico molecular docking studies have shown that this compound interacts effectively with the activation loop of IKK1/α, exhibiting a high docking score compared to other phytochemicals. The binding is primarily stabilized through hydrogen bonds and hydrophobic interactions, suggesting a strong affinity for this target protein .
- Dynamic Simulation : Dynamic simulation analyses further support these findings, indicating that this compound can inhibit the mutated conformation of IKK1/α, thereby potentially suppressing the NF-κB pathway. This inhibition is significant, as it may lead to reduced oncogenesis and inflammation .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been evaluated using resources like SwissADME and pkCSM. Key attributes include:
- Absorption : Moderate bioavailability with potential for effective systemic distribution.
- Metabolism : Primarily metabolized in the liver, with pathways that suggest minimal toxicity.
- Excretion : Predominantly renal excretion, indicating a need for monitoring in patients with renal impairment .
Case Studies
- Cancer Treatment : A study highlighted the efficacy of this compound in inhibiting cancer cell proliferation by targeting IKK1/α. In vitro experiments demonstrated significant reductions in cell viability in various cancer lines treated with the compound .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound, where it was shown to downregulate pro-inflammatory cytokines through NF-κB pathway inhibition. This suggests potential therapeutic applications in autoimmune diseases .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNYLGIAMKNXMN-GLWILYKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)[C@@H](C(C)(C)O)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H]([C@]34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161097-77-4 | |
Record name | Cimicifugoside H-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161097774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIMICIFUGOSIDE H-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS0JEH28E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.